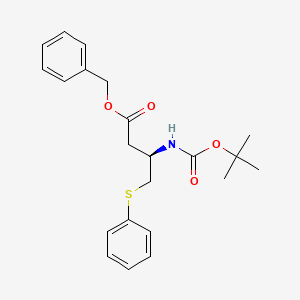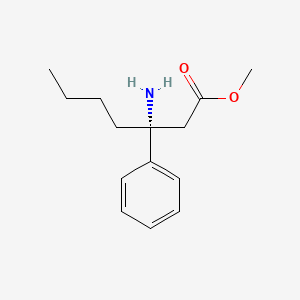
methyl (3R)-3-amino-3-phenylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3R)-3-amino-3-phenylheptanoate is an organic compound with a complex structure that includes an amino group, a phenyl group, and a heptanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-3-phenylheptanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group can be introduced through reductive amination of the corresponding ketone or aldehyde using ammonia or an amine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the esterification and amination reactions, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-3-phenylheptanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or sulfonamides.
Scientific Research Applications
Methyl (3R)-3-amino-3-phenylheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-3-phenylheptanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or electrostatic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-3-phenylbutanoate: Similar structure but with a shorter carbon chain.
Methyl (3R)-3-amino-3-phenylpentanoate: Similar structure but with a different carbon chain length.
Methyl (3R)-3-amino-3-phenylhexanoate: Similar structure but with a different carbon chain length.
Uniqueness
Methyl (3R)-3-amino-3-phenylheptanoate is unique due to its specific carbon chain length and the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-phenylheptanoate |
InChI |
InChI=1S/C14H21NO2/c1-3-4-10-14(15,11-13(16)17-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11,15H2,1-2H3/t14-/m1/s1 |
InChI Key |
XZZUVLMAYVEVNZ-CQSZACIVSA-N |
Isomeric SMILES |
CCCC[C@@](CC(=O)OC)(C1=CC=CC=C1)N |
Canonical SMILES |
CCCCC(CC(=O)OC)(C1=CC=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


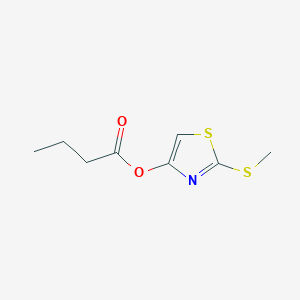
![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)
![tert-butyl 2-(6-bromo-1-(4-methoxybenzyl)-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoate](/img/structure/B13907520.png)


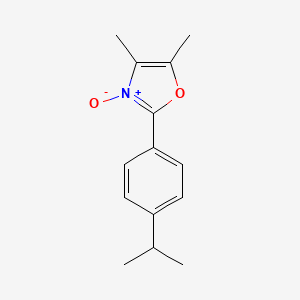
![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)
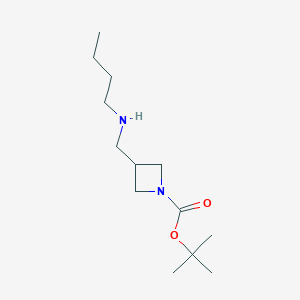

![(2R)-2-phenyl-1,2-dihydroimidazo[1,2-a]quinoline](/img/structure/B13907552.png)
